molecular formula C9H15NO4S B6795774 N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide

N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide

Cat. No.: B6795774
M. Wt: 233.29 g/mol
InChI Key: PRGYWUAEDVFSKA-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide is a compound that features a unique combination of cyclopropyl and oxetane rings, along with a sulfonamide group. This structure imparts distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-15(12,9-5-14-6-9)10(7-1-2-7)8-3-13-4-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGYWUAEDVFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2COC2)S(=O)(=O)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide typically involves the formation of the oxetane ring followed by the introduction of the sulfonamide group. One common method is the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions involving C-O bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various ring-opened or ring-expanded derivatives.

Scientific Research Applications

N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring’s strain energy can also play a role in its reactivity, facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-carboxamide
  • N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-phosphonamide

Uniqueness

N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct pharmacological properties compared to its carboxamide and phosphonamide analogs.

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